(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester
Overview
Description
(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is a complex organic compound belonging to the class of cholanic acids and derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of the corresponding cholanic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems. These methods aim to optimize yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Chemistry
In chemistry, (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. Its structural similarity to bile acids suggests that it may interact with bile acid receptors and transporters, influencing lipid metabolism and other physiological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting metabolic disorders, liver diseases, and other conditions related to bile acid dysregulation.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester involves its interaction with specific molecular targets, such as bile acid receptors and transporters. By binding to these targets, the compound can modulate signaling pathways involved in lipid metabolism, cholesterol homeostasis, and other physiological processes. The exact molecular mechanisms and pathways are still under investigation, but preliminary studies suggest that it may influence gene expression and enzyme activity related to bile acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: A primary bile acid with a similar cholanic acid structure.
Chenodeoxycholic acid: Another primary bile acid with structural similarities.
Deoxycholic acid: A secondary bile acid derived from cholic acid.
Uniqueness
(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is unique due to its specific functional groups and stereochemistry. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCLWHVOYRZJL-GAKWKJAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459789-97-0 | |
Record name | ethyl (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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